4-{[(Cyclopropylmethyl)amino]methyl}phenol
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Overview
Description
4-{[(Cyclopropylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C11H15NO. It is characterized by a phenolic group attached to a cyclopropylmethylamino substituent via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Cyclopropylmethyl)amino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropylmethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclopropylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-{[(Cyclopropylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Cyclopropylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{(Cyclopropylmethyl)aminomethyl}phenol
- 4-{[(Cyclopropylmethyl)propylamino]methyl}phenol
Uniqueness
4-{[(Cyclopropylmethyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[(cyclopropylmethylamino)methyl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
FUVWOARKRNIMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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